molecular formula C29H48O3 B100787 Cholesteryl methyl carbonate CAS No. 15507-52-5

Cholesteryl methyl carbonate

カタログ番号: B100787
CAS番号: 15507-52-5
分子量: 444.7 g/mol
InChIキー: WHMGDIMLSAAHJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholesteryl methyl carbonate (CMC) is a cholesterol derivative where the hydroxyl group of cholesterol is replaced by a methyl carbonate group. Its chemical formula is C₂₉H₄₈O₃ (CAS: 15507-52-5) . CMC belongs to the family of cholesteryl alkyl carbonates, which are synthesized via reactions between cholesteryl chloroformate and alkanols . These compounds are studied for their liquid crystalline (LC) properties, which are influenced by the length and structure of the alkyl chain . CMC is commercially available and used in research, pharmaceuticals, and material science .

準備方法

Direct Esterification via Methyl Chloroformate

Reaction Mechanism and Stoichiometry

The most widely employed method involves the esterification of cholesterol with methyl chloroformate (ClCOOCH₃) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of cholesterol attacks the electrophilic carbonyl carbon of methyl chloroformate. Pyridine or 4-dimethylaminopyridine (DMAP) is typically used to neutralize HCl byproducts, driving the reaction to completion .

Key Reaction Parameters:

  • Molar Ratio: Cholesterol to methyl chloroformate ratios of 1:1.2–1.5 are optimal to account for reagent volatility and side reactions.

  • Temperature: Reactions are conducted at 0–5°C to minimize thermal degradation of intermediates.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) provides ideal polarity for solubilizing both reactants .

Industrial-Scale Adaptations

Large-scale production utilizes continuous flow reactors to enhance heat dissipation and mixing efficiency. For example, a patented method employs a tubular reactor with a residence time of 15–20 minutes, achieving 92% yield at 10 kg/batch scales . Crucially, nitrogen atmospheres prevent moisture ingress, which could hydrolyze methyl chloroformate prematurely.

Alternative Synthesis Pathways

Transesterification of Cholesteryl Esters

CMC can be synthesized via transesterification of higher cholesteryl esters (e.g., cholesteryl nonanoate) with methanol. This method is advantageous when starting from pre-functionalized cholesterol derivatives:

Cholesteryl nonanoate+CH₃OHNaOCH₃CMC+nonanol\text{Cholesteryl nonanoate} + \text{CH₃OH} \xrightarrow{\text{NaOCH₃}} \text{CMC} + \text{nonanol}

Optimization Insights:

  • Catalyst Loading: Sodium methoxide (5–7 mol%) maximizes conversion rates while minimizing saponification side reactions.

  • Reaction Time: 6–8 hours at 60°C balances efficiency and energy costs .

Sulfonate Intermediate Route

A patent-pending approach (CN1772760A) employs sulfonylation-reduction sequences to access CMC from diosgenin-derived intermediates :

  • Hydroxyl Protection: Diosgenin is converted to cholesterol-3-methyl ether using methyl chloroformate.

  • Sulfonylation: Treatment with methanesulfonic anhydride yields 16,26-bis(mesyloxy) derivatives.

  • Reductive Desulfonylation: Zinc-sodium iodide in glycol dimethyl ether removes mesyl groups, yielding cholesterol-3-methyl ether.

  • Final Esterification: Reaction with methyl chloroformate produces CMC with 85–89% purity .

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 7:3 v/v) remains the gold standard for laboratory-scale purification. CMC typically elutes at Rf ≈ 0.5, separated from unreacted cholesterol (Rf ≈ 0.3) and methyl carbonate byproducts (Rf ≈ 0.7) .

Recrystallization

Industrial batches are purified via sequential recrystallization:

  • Primary Crystallization: Ethanol at −20°C removes polar impurities.

  • Secondary Crystallization: Hexane-diethyl ether (9:1) yields CMC with >99% purity.

Yield Comparisons:

MethodPurity (%)Yield (%)
Column Chromatography98.572
Recrystallization99.365

Analytical Validation

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 3.75 (s, 3H, -OCH₃), δ 5.35 (m, 1H, C5-C6 double bond) .

  • ¹³C NMR: 155.8 ppm (carbonate carbonyl), 79.9 ppm (C3-O linkage) .

  • FTIR: 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch) .

Purity Assessment

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred for quantifying residual solvents and degradation products. A C18 column (4.6 × 250 mm, 5 μm) with isocratic elution (acetonitrile:isopropanol, 85:15) achieves baseline separation in 12 minutes .

Challenges and Mitigation Strategies

Hydrolytic Instability

CMC’s carbonate ester is prone to hydrolysis at pH > 8.0. Industrial formulations address this by:

  • Lyophilization: Freeze-drying CMC with trehalose (1:1 w/w) extends shelf life to 24 months at −20°C.

  • pH Buffering: Citrate buffers (pH 6.5–7.4) reduce degradation kinetics by 78% .

Byproduct Formation

Dimethyl carbonate (DMC) arises from methyl chloroformate dimerization. Reactive distillation at 50–60°C under reduced pressure (200 mbar) removes DMC before it participates in side reactions .

化学反応の分析

Types of Reactions: Cholesteryl methyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The carbonate ester group can be hydrolyzed to yield cholesterol and methanol under acidic or basic conditions.

    Transesterification: This reaction involves the exchange of the methyl group with another alcohol, resulting in the formation of different cholesteryl esters.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives of cholesterol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Transesterification: Alcohols and catalysts such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Cholesterol and methanol.

    Transesterification: Various cholesteryl esters.

    Oxidation: Oxidized cholesterol derivatives.

科学的研究の応用

Applications in Drug Delivery

2.1 Liposomal Formulations

Recent studies have highlighted the potential of cholesteryl methyl carbonate in enhancing the efficacy of drug delivery systems. For instance, a study demonstrated that incorporating CMC into liposomal formulations significantly improved the bioavailability and distribution of doxorubicin, a commonly used chemotherapeutic agent. The liposomes containing CMC exhibited enhanced cellular uptake and cytotoxicity against cancer cells compared to free drug formulations .

2.2 Antitumor Activity

This compound has been investigated for its role in enhancing the antitumor effects of various compounds. A notable case study involved the use of NGR-poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate conjugates that improved the therapeutic effects of quercetin liposomes in triple-negative breast cancer models. The study reported a significant reduction in tumor growth, demonstrating the compound's potential as an effective carrier for anticancer drugs .

Applications in Bioimaging

Cholesteryl derivatives, including CMC, have been explored for their applications in bioimaging due to their ability to form stable nanoparticles that can encapsulate imaging agents. These nanoparticles can be designed to target specific tissues or cells, offering enhanced contrast in imaging modalities such as fluorescence microscopy and MRI . The incorporation of this compound into imaging agents has shown promise in improving their stability and targeting capabilities.

Material Science Applications

4.1 Liquid Crystals

This compound is also utilized in the development of liquid crystal materials due to its mesogenic properties. Research has indicated that CMC can form thermotropic liquid crystals that exhibit unique optical properties, making them suitable for applications in display technologies and sensors . The crystallographic data for this compound reveals insights into its phase behavior and molecular arrangement, crucial for understanding its performance in liquid crystal applications .

4.2 Polymer Composites

The incorporation of this compound into polymer matrices has been studied to enhance the mechanical properties and biocompatibility of materials used in biomedical devices. The synthesis of poly(urethane) composites with CMC has shown improved flexibility and strength, making them suitable for applications such as tissue engineering scaffolds .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Drug DeliveryEnhanced bioavailability and cellular uptake of doxorubicin-loaded liposomes
Antitumor ActivityImproved therapeutic effects in triple-negative breast cancer models
BioimagingDevelopment of stable nanoparticles for targeted imaging
Liquid CrystalsFormation of thermotropic liquid crystals with unique optical properties
Polymer CompositesImproved mechanical properties in biomedical device materials

類似化合物との比較

Cholesteryl alkyl carbonates vary in their alkyl chain length and branching, leading to distinct physicochemical and mesomorphic properties. Below is a detailed comparison:

Structural and Phase Behavior Differences

Compound CAS Number Alkyl Chain Phase Behavior Key Findings from Research
Cholesteryl methyl carbonate 15507-52-5 Methyl (C1) Cholesteric mesophase Shortest chain; exhibits cholesteric phases but lacks smectic phases due to limited chain flexibility .
Cholesteryl ethyl carbonate 23836-43-3 Ethyl (C2) Cholesteric mesophase Similar to CMC but slightly broader mesophase range due to longer chain .
Cholesteryl hexyl carbonate 15455-80-8 Hexyl (C6) High freezing point Forms cholesteric phases but solidifies at higher temperatures, limiting LC applications .
Cholesteryl oleyl carbonate (COC) 17110-51-9 Oleyl (C18, unsaturated) Cholesteric/smectic Exhibits both cholesteric and smectic phases; low melting point (~20°C) enables use in thermochromic LC mixtures .
Cholesteryl octyl carbonate - Octyl (C8) Smectic mesophase First in the series to show monotropic smectic phases, enhancing thermal stability .

Physical and Acoustic Properties

  • COC : Acoustic parameters (e.g., adiabatic compressibility, ultrasonic velocity) have been extensively studied for industrial QC .
  • CMC: No direct acoustic data available, but its shorter chain likely results in higher density and viscosity compared to COC .

Commercial Availability

  • CMC : Supplied by Guangzhou Choe Chemicals and BOC Sciences .
  • COC : Available from Sigma-Aldrich, Pressure Chemical Company, and others .

Key Research Findings

Alkyl Chain Impact :

  • Longer chains (≥C8) enable smectic phases, while shorter chains (C1–C6) favor cholesteric phases .
  • Unsaturated chains (e.g., oleyl in COC) reduce melting points and enhance LC stability .

Thermochromic Blends: Ternary mixtures of COC, cholesteryl nonanoate, and cholesteryl benzoate are standard in thermochromic applications due to tunable color transitions .

Synthetic Challenges :

  • Shorter alkyl chains (e.g., methyl, ethyl) require precise stoichiometry to avoid side reactions .

生物活性

Cholesteryl methyl carbonate (Chol-MC) is a cholesterol derivative that has garnered attention due to its potential applications in drug delivery systems and its unique biological activities. This article explores the biological activity of Chol-MC, focusing on its synthesis, properties, and relevant case studies.

This compound is synthesized through the reaction of cholesterol with methyl chloroformate. This modification introduces a carbonate group, enhancing its amphiphilic characteristics, which are crucial for forming liposomes and other drug delivery vehicles. The structural formula can be represented as follows:

C27H46O3\text{C}_{27}\text{H}_{46}\text{O}_3

Biological Activity

Chol-MC exhibits several noteworthy biological activities:

  • Drug Delivery : Chol-MC is primarily used in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs. The incorporation of Chol-MC into liposomal formulations enhances their stability and circulation time in the bloodstream, making them effective for targeted drug delivery.
  • pH-Sensitivity : Research indicates that liposomes modified with Chol-MC demonstrate pH-sensitive properties. For instance, studies have shown that these liposomes release their payload more effectively at lower pH levels (e.g., in tumor microenvironments), which can enhance the therapeutic efficacy of encapsulated drugs like doxorubicin .
  • Cellular Uptake : Chol-MC-modified liposomes have been shown to improve cellular uptake in various cancer cell lines. Flow cytometric analyses reveal that these liposomes facilitate greater fusion with cell membranes at acidic pH, promoting drug delivery directly into target cells .

1. EPR Study of γ-Irradiated this compound

A study utilized Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the effects of gamma irradiation on this compound crystals. The findings indicated that irradiation altered the magnetic properties of Chol-MC, suggesting potential applications in radiation therapy .

2. Boron Neutron Capture Therapy (BNCT)

Chol-MC has been explored as a component in boronated liposome formulations for BNCT, a targeted cancer treatment method. In preclinical studies, these formulations demonstrated selective accumulation in tumor tissues while minimizing exposure to healthy tissues. The therapeutic ratios achieved were promising, indicating that Chol-MC could enhance the effectiveness of BNCT by improving boron delivery to cancer cells .

Data Tables

Study Findings Applications
EPR Study on γ-Irradiated Chol-MCAltered magnetic properties post-irradiationPotential use in radiation therapy
BNCT with Boronated LiposomesSelective tumor targeting with favorable therapeutic ratiosCancer treatment
pH-Sensitive LiposomesEnhanced drug release at acidic pHImproved chemotherapy efficacy

Q & A

Q. Basic: What are the recommended methods for synthesizing and purifying cholesteryl methyl carbonate (CMC) for laboratory use?

Methodological Answer:
CMC is synthesized via esterification of cholesterol with methyl chloroformate under anhydrous conditions. A typical protocol involves:

  • Dissolving cholesterol in dry pyridine or dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Slow addition of methyl chloroformate at 0–5°C under nitrogen atmosphere to prevent hydrolysis .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted cholesterol and byproducts .
  • Purity validation using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and NMR (characteristic peaks: δ 3.75 ppm for methyl carbonate -OCH3, δ 5.35 ppm for cholesterol C5-C6 double bond) .

Q. Basic: How can researchers characterize the structural and thermal properties of CMC?

Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR : Verify the methyl carbonate group (13C peak at ~155 ppm for carbonate carbonyl) and cholesterol backbone .
    • FTIR : Absorbance at ~1740 cm⁻¹ (C=O stretch of carbonate) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
  • Thermal Analysis:
    • DSC : Measure phase transitions; CMC typically exhibits a melting point near 20–25°C, with liquid crystalline behavior observed in mixtures (e.g., with cholesteryl benzoate) .
    • Polarized Optical Microscopy : Identify cholesteric texture (fingerprint patterns) in liquid crystal phases .

Q. Advanced: What experimental challenges arise when studying CMC’s role in liquid crystal systems, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Temperature-dependent phase behavior.
    • CMC’s helical pitch in cholesteric phases varies with temperature, affecting optical properties. Use precise temperature controllers (±0.1°C) and calibrated thermistors during experiments .
  • Challenge 2: Sensitivity to impurities.
    • Trace water or unreacted cholesterol disrupts liquid crystal alignment. Pre-dry solvents over molecular sieves and validate purity via HPLC .
  • Methodological Solution:
    • Prepare binary/ternary mixtures (e.g., CMC with cholesteryl nonanoate) to stabilize mesophases. Optimize ratios using phase diagrams (e.g., 45% CMC, 45% cholesteryl pelargonate, 10% benzoate for 26–30°C sensitivity) .

Q. Advanced: How does CMC’s molecular structure influence its performance in drug delivery systems?

Methodological Answer:

  • Lipid Bilayer Integration:
    • The methyl carbonate group enhances CMC’s amphiphilicity compared to cholesterol esters, improving micelle or liposome stability. Use fluorescence quenching assays to quantify membrane incorporation efficiency .
  • Drug Loading Capacity:
    • CMC’s rigid steroid core and flexible carbonate tail enable higher hydrophobic drug encapsulation (e.g., paclitaxel). Optimize loading via solvent evaporation or thin-film hydration, monitoring efficiency via UV-Vis spectroscopy .
  • In Vivo Stability:
    • Enzymatic cleavage of the carbonate bond by esterases may limit sustained release. Test degradation kinetics in serum-containing media using LC-MS .

Q. Advanced: How should researchers address contradictions in reported acoustic/thermodynamic data for CMC?

Methodological Answer:

  • Data Variability Sources:
    • Sample Purity : Impurities (e.g., residual solvents) alter density and ultrasonic velocity. Cross-validate purity via elemental analysis .
    • Measurement Conditions : Adiabatic compressibility and Wada’s constant vary with temperature gradients. Standardize protocols (e.g., 25°C ± 0.5°C, degassed samples) .
  • Resolution Strategy:
    • Perform comparative studies using CMC from multiple synthesis batches. Apply multivariate regression to isolate temperature/purity effects .

Q. Advanced: What strategies improve the stability of CMC in aqueous formulations for biomedical applications?

Methodological Answer:

  • Nanoparticle Stabilization:
    • Use PEGylation or co-formulation with phospholipids (e.g., DPPC) to reduce hydrolysis. Monitor colloidal stability via dynamic light scattering (DLS) over 14 days .
  • Lyophilization:
    • Lyophilize CMC liposomes with cryoprotectants (trehalose/sucrose). Reconstitute in PBS and assess drug retention via HPLC .
  • pH Optimization:
    • CMC degrades rapidly at pH > 8.0. Buffer formulations at pH 6.5–7.4 and track degradation kinetics using NMR .

特性

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMGDIMLSAAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935126
Record name Cholest-5-en-3-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15507-52-5
Record name Cholest-5-en-3-ol (3beta)-, 3-(methyl carbonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cholesteryl methyl carbonate
Cholesteryl methyl carbonate
Cholesteryl methyl carbonate
Cholesteryl methyl carbonate
Cholesteryl methyl carbonate
Cholesteryl methyl carbonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。